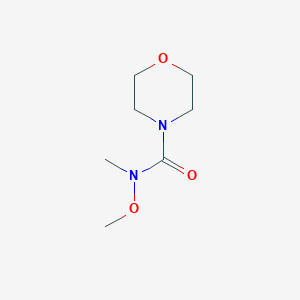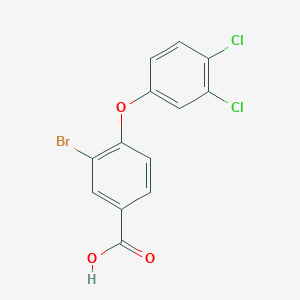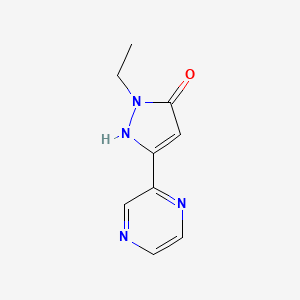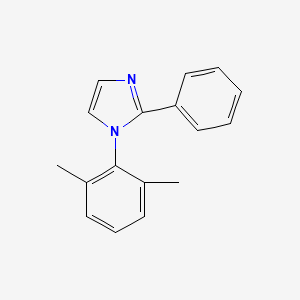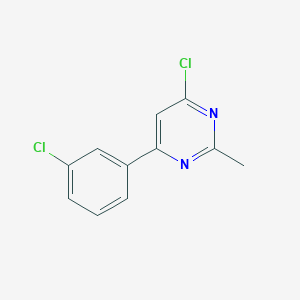
4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine
Descripción general
Descripción
“4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” is a chemical compound that is part of the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another possible method involves the reaction of 2,4-dichloropyrimidine and 4-chlorophenylboronic acid .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” is based on the pyrimidine scaffold, which is a six-membered ring with two nitrogen atoms. The molecule also contains two chlorine atoms and a methyl group .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could include various transformations of the boron moiety in organoboron compounds, such as oxidations, aminations, halogenations, and C–C bond formations .Aplicaciones Científicas De Investigación
Antitubercular Agents
Pyrimidine derivatives have been explored as potential antitubercular agents . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives were studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . This could potentially be an area of application for “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine”.
CDK2 Inhibitors
Pyrazolopyrimidine moieties are common heterocycle nuclei used in the design of many pharmaceutical compounds . They have a variety of medicinal applications, including as CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Therefore, “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could potentially be used in the development of novel CDK2 inhibitors.
Antimicrobial Agents
As mentioned above, pyrazolopyrimidine moieties are used in the design of many pharmaceutical compounds, including antimicrobial agents . Therefore, “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could potentially be used in the development of new antimicrobial agents.
Antitumor Agents
Pyrazolopyrimidine moieties are also used in the design of antitumor agents . Therefore, “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could potentially be used in the development of new antitumor agents.
Antidiabetic Agents
Pyrazolopyrimidine moieties are used in the design of antidiabetic agents . Therefore, “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could potentially be used in the development of new antidiabetic agents.
Anti-Alzheimer’s Disease Agents
Pyrazolopyrimidine moieties are used in the design of anti-Alzheimer’s disease agents . Therefore, “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could potentially be used in the development of new anti-Alzheimer’s disease agents.
Direcciones Futuras
The future directions in the research and application of “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could involve further exploration of its potential biological activities and therapeutic applications . Additionally, the development of more efficient and green synthesis methods could be a focus of future research .
Propiedades
IUPAC Name |
4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFSRYPWZLGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



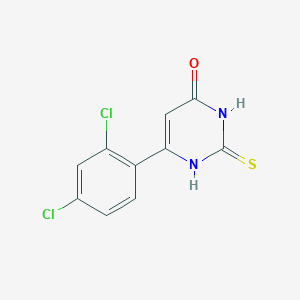
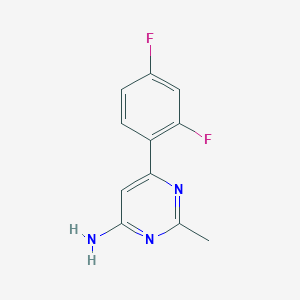
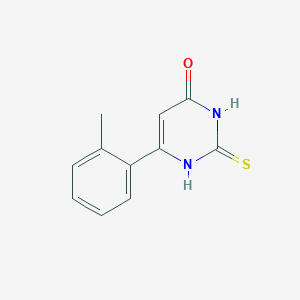
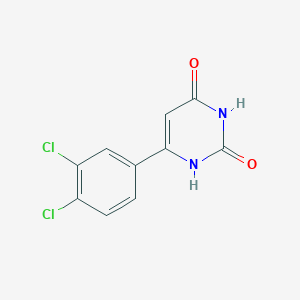
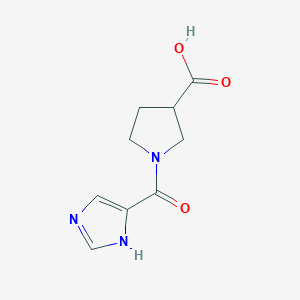

![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)
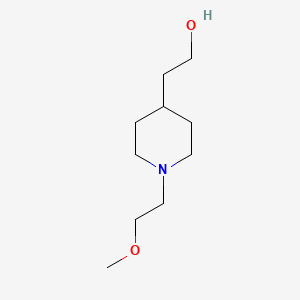
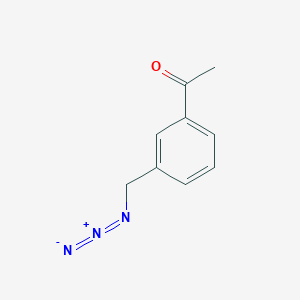
![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)
